Piperidine-3-sulfonamide
Overview
Description
Piperidine-3-sulfonamide is an organic compound that features a piperidine ring substituted with a sulfonamide group at the third position. Piperidine itself is a six-membered heterocyclic amine containing one nitrogen atom and five carbon atoms. The sulfonamide group, known for its presence in various pharmacologically active compounds, adds significant chemical and biological properties to the molecule.
Mechanism of Action
Target of Action
Piperidine-3-sulfonamide is a compound that has been found to have significant pharmacological properties Piperidine derivatives have been observed to interact with various enzymes, receptors, transport systems, and voltage-gated ion channels .
Mode of Action
It is known that piperidine derivatives can interact with their targets and cause significant changes . For instance, some piperidine derivatives have been found to interact with dihydropteroate synthase, a key enzyme involved in the synthesis of folic acid in bacteria .
Biochemical Pathways
This compound may affect several biochemical pathways. Piperidine derivatives have been observed to regulate crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Akt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IB, etc . They can also perform several other biological processes, such as ROS release, activation of mitochondrial cytochrome C, release of Bax-protein from mitochondria, and downregulating Bcl-2 protein, resulting in a high Bax:Bcl-2 ratio .
Pharmacokinetics
Piperidine derivatives are generally known for their good pharmacokinetic properties, having high gastrointestinal absorption, being orally bioavailable, and less toxic .
Result of Action
Piperidine derivatives have been observed to have remarkable properties like antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities . These properties suggest that this compound could potentially have similar effects.
Biochemical Analysis
Biochemical Properties
Piperidine-3-sulfonamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with dihydropteroate synthase, an enzyme involved in folate biosynthesis. This compound acts as an inhibitor of this enzyme, thereby disrupting the folate pathway and exerting antibacterial effects . Additionally, this compound has been shown to interact with cell membranes, causing irreversible damage and leading to cell death .
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the growth of bacterial cells by interfering with their folate biosynthesis pathway . This inhibition leads to a decrease in the production of essential nucleotides, ultimately resulting in cell death. Furthermore, this compound has been found to disrupt cell membrane integrity, leading to leakage of cellular contents and cell lysis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active site of dihydropteroate synthase, preventing the enzyme from catalyzing the conversion of para-aminobenzoic acid to dihydropteroate . This inhibition disrupts the folate biosynthesis pathway, leading to a depletion of essential nucleotides and subsequent cell death. Additionally, this compound has been shown to induce changes in gene expression, particularly those involved in stress response and cell survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to this compound has been shown to result in sustained inhibition of bacterial growth and disruption of cellular processes
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of this compound can effectively inhibit bacterial growth without causing significant toxicity . Higher doses of this compound have been associated with adverse effects, including hepatotoxicity and nephrotoxicity . It is important to determine the optimal dosage of this compound to achieve the desired therapeutic effects while minimizing potential toxicities.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the folate biosynthesis pathway. By inhibiting dihydropteroate synthase, this compound disrupts the conversion of para-aminobenzoic acid to dihydropteroate, leading to a depletion of essential nucleotides . This disruption affects the overall metabolic flux and metabolite levels within the cell. Additionally, this compound may interact with other enzymes and cofactors involved in cellular metabolism, further influencing metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is transported across cell membranes via specific transporters and binding proteins . Once inside the cell, this compound can accumulate in specific compartments or organelles, depending on its physicochemical properties . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It has been observed to localize to the cytoplasm and cell membrane, where it interacts with various biomolecules . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
Piperidine-3-sulfonamide can be synthesized through various methods. One common approach involves the reaction of piperidine with sulfonyl chlorides under basic conditions to form the sulfonamide linkage. Another method includes the use of bis(piperidine) sulfur dioxide as a sulfur dioxide surrogate, which can be photocatalytically converted to sulfonamides .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts, such as ruthenium or cobalt, can enhance the efficiency of the hydrogenation steps involved in the synthesis .
Chemical Reactions Analysis
Types of Reactions
Piperidine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert sulfonamides to amines.
Substitution: The piperidine ring can undergo substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide, while alkylation can be performed using alkyl halides.
Major Products
The major products formed from these reactions include sulfone derivatives, amines, and various substituted piperidine compounds .
Scientific Research Applications
Piperidine-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: This compound derivatives have shown potential as antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory agents
Industry: It is used in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
Morpholine: Another six-membered heterocyclic amine with similar applications in pharmaceuticals and agrochemicals.
Piperazine: A heterocyclic compound with two nitrogen atoms, used in various medicinal and industrial applications.
Piperidine: The parent compound of piperidine-3-sulfonamide, widely used in organic synthesis and drug development.
Uniqueness
This compound stands out due to the presence of the sulfonamide group, which imparts unique chemical and biological properties. This makes it a valuable compound in the development of new drugs and industrial products .
Properties
IUPAC Name |
piperidine-3-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2S/c6-10(8,9)5-2-1-3-7-4-5/h5,7H,1-4H2,(H2,6,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMQXPUHFWFSSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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